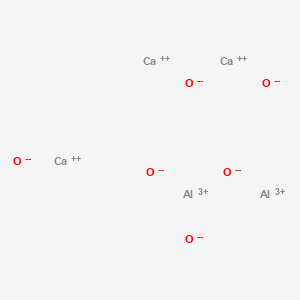
Dialuminium tricalcium hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dialuminium tricalcium hexaoxide is typically synthesized by mixing aluminum oxide (Al₂O₃) and calcium oxide (CaO) in a stoichiometric ratio. The mixture is then subjected to high temperatures, around 1535°C, to facilitate the reaction and form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum oxide and calcium oxide at high temperatures. This process ensures the formation of a homogeneous product with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions
Dialuminium tricalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form different oxides.
Reduction: It can be reduced to its constituent elements under specific conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases. For example, it reacts with hydrochloric acid to form aluminum chloride and calcium chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces aluminum chloride and calcium chloride .
Applications De Recherche Scientifique
Dialuminium tricalcium hexaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biomedical applications, such as bone repair materials.
Medicine: It is explored for its potential in drug delivery systems.
Mécanisme D'action
The mechanism of action of dialuminium tricalcium hexaoxide involves its ability to form strong bonds with other materials. This property makes it an effective binding agent in cement and other construction materials. At the molecular level, it interacts with other compounds through ionic and covalent bonding, contributing to its stability and effectiveness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricalcium aluminate (Ca₃Al₂O₆): Similar in composition but differs in its hydration properties.
Calcium aluminate cement (CaO·Al₂O₃): Used in high-temperature applications but has different binding properties.
Uniqueness
Dialuminium tricalcium hexaoxide is unique due to its high-temperature stability and excellent binding properties, making it a preferred choice in the construction industry .
Propriétés
Numéro CAS |
12042-78-3 |
|---|---|
Formule moléculaire |
Al2Ca3O6 |
Poids moléculaire |
270.19 g/mol |
Nom IUPAC |
dialuminum;tricalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.3Ca.6O/q2*+3;3*+2;6*-2 |
Clé InChI |
HOOWDPSAHIOHCC-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)

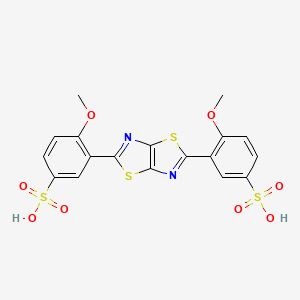
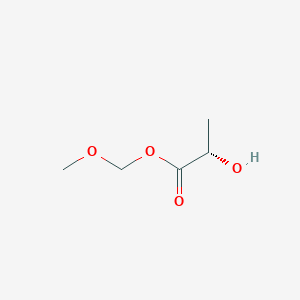

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)
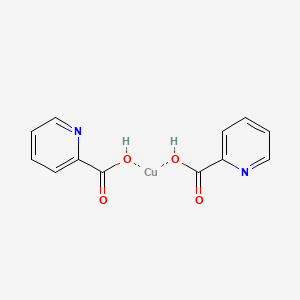

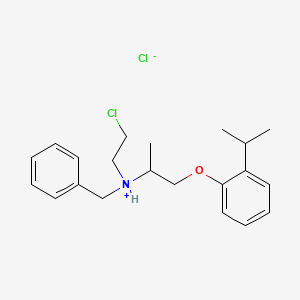
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)


